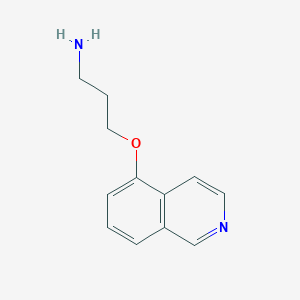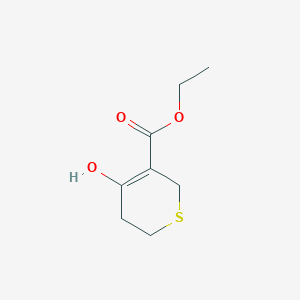![molecular formula C19H18O7 B13111143 (E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid is a complex organic compound characterized by the presence of two dihydroxyphenyl groups and a hexenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid typically involves multiple steps, including the formation of the hexenoic acid backbone and the introduction of the dihydroxyphenyl groups. One common synthetic route involves the use of a Diels-Alder reaction followed by oxidation and reduction steps to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the hexenoic acid backbone can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl groups can participate in redox reactions, influencing cellular processes and pathways. The compound’s structure allows it to interact with specific proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-Methyl 3-(3,4-dihydroxyphenyl)-acrylate: Shares the dihydroxyphenyl group but has a different backbone structure.
(E)-3-(3,4-Dihydroxyphenyl)-2-propenoic acid: Similar in having the dihydroxyphenyl group but differs in the length and functional groups of the backbone.
Uniqueness
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H18O7 |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid |
InChI |
InChI=1S/C19H18O7/c20-14(4-1-11-2-5-15(21)17(23)8-11)10-13(19(25)26)7-12-3-6-16(22)18(24)9-12/h1-6,8-9,13,21-24H,7,10H2,(H,25,26)/b4-1+/t13-/m1/s1 |
Clé InChI |
FLOHMUHVWAXLJI-FNVMNULWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@H](CC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1CC(CC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)




![Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate](/img/structure/B13111120.png)


![2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine](/img/structure/B13111135.png)

![7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)
